molecular formula C11H14Cl2N2O2 B14854584 Tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate

Tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate

Cat. No.: B14854584
M. Wt: 277.14 g/mol
InChI Key: ZXFRPXONQGWAJX-UHFFFAOYSA-N
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Description

Tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate is a chemical compound with the molecular formula C11H14Cl2N2O2 and a molecular weight of 277.15 g/mol . This compound belongs to the class of carbamates, which are widely used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-5-(chloromethyl)pyridine with tert-butyl isocyanate in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-chloro-5-(chloromethyl)pyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

tert-butyl N-[3-chloro-5-(chloromethyl)pyridin-4-yl]carbamate

InChI

InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)15-9-7(4-12)5-14-6-8(9)13/h5-6H,4H2,1-3H3,(H,14,15,16)

InChI Key

ZXFRPXONQGWAJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1CCl)Cl

Origin of Product

United States

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